6-(2-Ethoxyphenoxy)pyridazin-3-amine
Overview
Description
6-(2-Ethoxyphenoxy)pyridazin-3-amine is a compound with the molecular formula C12H13N3O2. It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore that has attracted the attention of medicinal chemists due to its diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyridazin-3(2H)-one skeleton, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3 .Scientific Research Applications
Synthesis and Antibacterial Activity : This compound has been utilized as a starting material for synthesizing novel thieno[2,3-c]pyridazines, showing potential antibacterial activities. The research involved hydrazinolysis and treatment with different reagents to produce novel compounds, which were then evaluated for their antibacterial properties (Al-Kamali et al., 2014).
Regiospecific Synthesis of Pyridazinones : This compound played a role in the synthesis of a new class of pyridazinones, indicating its use in creating diverse chemical structures. This research explored the synthesis processes and potential applications of these compounds (Dragovich et al., 2008).
Synthesis of γ-Lactames and Perhydro-1,2-Pyridazin-3-ones : This research demonstrates the compound's use in synthesizing functionalized γ-lactames and perhydro-1,2-pyridazin-3-ones, showing its versatility in creating various chemical structures (Amri et al., 1992).
Synthesis of Pyridazinone Derivatives : The compound has been involved in the synthesis of various pyridazinone derivatives, illustrating its role in creating diverse chemical entities with potential pharmaceutical applications (Soliman & El-Sakka, 2011).
Synthesis of Imidazo[1,2-B]Pyridazines : Research on the synthesis of 3-alkoxy-6-halogeno-2-phenyl(imidazo[1,2-b]pyridazines) and related compounds from pyridazin-3-amines suggests potential applications in creating complex chemical structures (Barlin, 1986).
Synthesis and Reactions of Bis-Phenyl Pyridazinones : The compound was used in the synthesis of bis(phenyl)-pyridazinones, further highlighting its role in creating structurally diverse compounds (Alonazy et al., 2009).
VEGFR-2 Kinase Inhibitory Activity : This compound's derivatives have been synthesized as vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors, suggesting its potential in medicinal chemistry (Ishimoto et al., 2013).
Future Directions
Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, it is suggested that this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .
Properties
IUPAC Name |
6-(2-ethoxyphenoxy)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-16-9-5-3-4-6-10(9)17-12-8-7-11(13)14-15-12/h3-8H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBMBUAQFFFCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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